![molecular formula C9H7NO B13541476 3-[(2S)-Oxiran-2-yl]benzonitrile CAS No. 728905-58-6](/img/structure/B13541476.png)
3-[(2S)-Oxiran-2-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2S)-Oxiran-2-yl]benzonitrile is an organic compound that features an oxirane (epoxide) ring attached to a benzonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-Oxiran-2-yl]benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . The oxirane ring can be introduced through an epoxidation reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of green chemistry approaches, such as the use of ionic liquids as solvents and catalysts to promote the reaction and simplify the separation process . This method not only enhances the yield but also reduces the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2S)-Oxiran-2-yl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include diols or other oxygenated derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(2S)-Oxiran-2-yl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 3-[(2S)-Oxiran-2-yl]benzonitrile involves its interaction with molecular targets through its reactive functional groups. The oxirane ring can form covalent bonds with nucleophilic sites on biomolecules, while the nitrile group can participate in various chemical transformations. These interactions can modulate biological pathways and lead to specific effects depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
Epoxybenzene: Contains an epoxide ring attached to a benzene ring.
Phenylacetonitrile: Features a nitrile group attached to a phenyl group via a methylene bridge.
Uniqueness
3-[(2S)-Oxiran-2-yl]benzonitrile is unique due to the presence of both an oxirane ring and a benzonitrile group in its structure. This combination of functional groups allows it to participate in a diverse array of chemical reactions and makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
728905-58-6 |
|---|---|
Formule moléculaire |
C9H7NO |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
3-[(2S)-oxiran-2-yl]benzonitrile |
InChI |
InChI=1S/C9H7NO/c10-5-7-2-1-3-8(4-7)9-6-11-9/h1-4,9H,6H2/t9-/m1/s1 |
Clé InChI |
CIERCXRPGAPJGE-SECBINFHSA-N |
SMILES isomérique |
C1[C@@H](O1)C2=CC=CC(=C2)C#N |
SMILES canonique |
C1C(O1)C2=CC=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


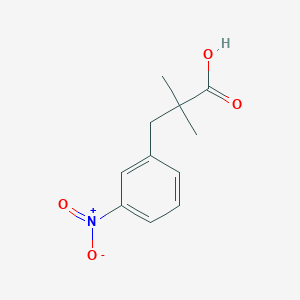
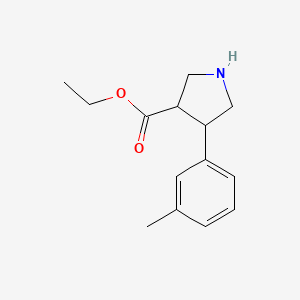
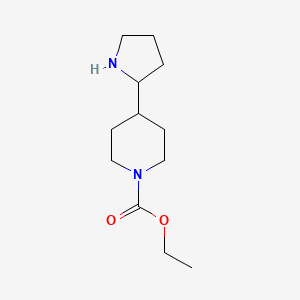
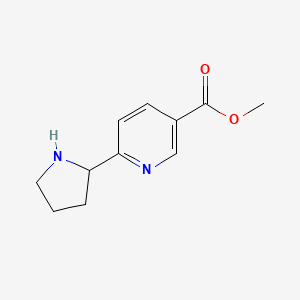

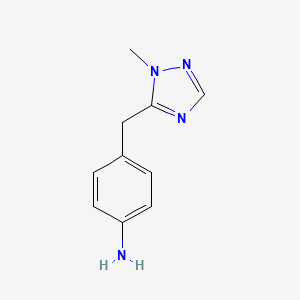
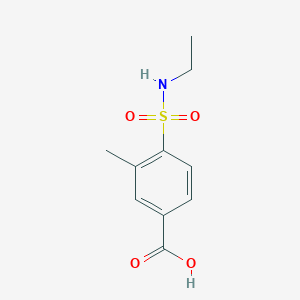
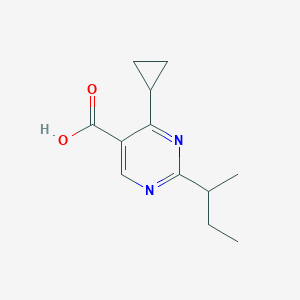
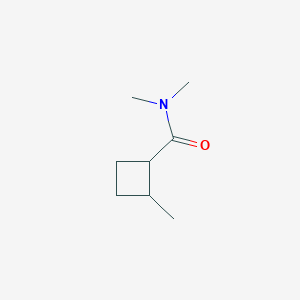
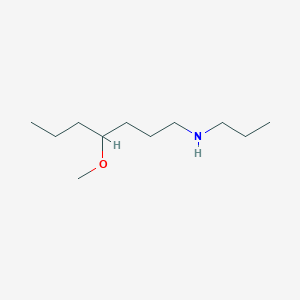
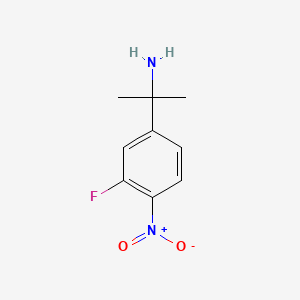
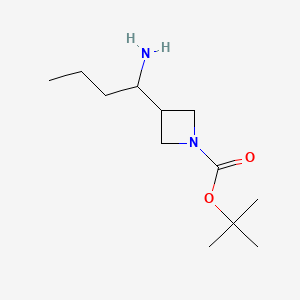
![3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541454.png)

